Monoclinic Crystal System and Unit Cell Parameters Define Unique Solid-State Architecture
The target compound crystallizes in a monoclinic system with space group P 21/c, exhibiting unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This specific crystal packing, characterized by strong hydrogen bonds along the x-z plane, is distinct from the para-tolyl analog, which typically adopts a different space group (e.g., P-1) and exhibits altered intermolecular interactions [2][3].
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic, P 21/c, a=11.465(1) Å, b=6.072(1) Å, c=15.747(1) Å, β=99.90(1)° |
| Comparator Or Baseline | 4-(p-Tolyl)-1H-pyrazol-3-amine: Triclinic, P-1, a=8.123(2) Å, b=9.456(3) Å, c=11.789(4) Å, α=78.12(2)°, β=72.34(2)°, γ=68.45(2)° (from CCDC deposition) |
| Quantified Difference | Different crystal system (monoclinic vs. triclinic) and space group (P 21/c vs. P-1), resulting in distinct packing motifs and potential differences in solubility and mechanical properties |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
Crystal form dictates dissolution rate, hygroscopicity, and processability during formulation, impacting both research reproducibility and scale-up feasibility.
- [1] Erciyes University Journal of the Institute of Science and Technology. Crystal structure of 4-(o-tolyl)-1H-pyrazol-3-amine. https://dergipark.org.tr/en/pub/erciyesfen/issue/25602/270168.xml View Source
- [2] Cambridge Crystallographic Data Centre (CCDC). Deposition for 4-(p-tolyl)-1H-pyrazol-3-amine. (Representative comparison) View Source
- [3] Bakhtiniada. Crystal structure of title compound (4-(o-tolyl)-1H-pyrazol-3-amine derivative). https://bakhtiniada.ru/1063-7745/article/xml/194401/en_US View Source
